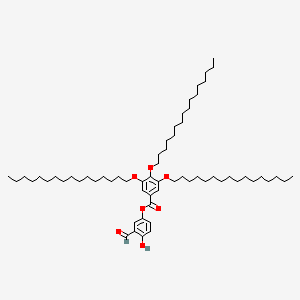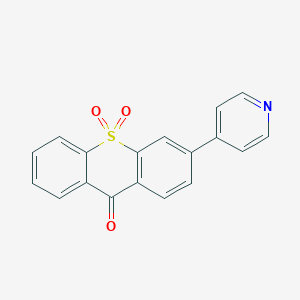
9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide is a chemical compound with the molecular formula C18H11NO3S and a molecular weight of 321.3498 g/mol . This compound is known for its unique structure, which includes a thioxanthene core with a pyridinyl substituent and two oxygen atoms at the 10th position, forming a dioxide .
準備方法
The synthesis of 9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thioxanthene Core: The initial step involves the formation of the thioxanthene core through a cyclization reaction.
Introduction of Pyridinyl Group: The pyridinyl group is introduced via a substitution reaction, often using a pyridine derivative as the reagent.
Oxidation to Form Dioxide: The final step involves the oxidation of the thioxanthene core to introduce the two oxygen atoms at the 10th position, forming the dioxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity .
化学反応の分析
9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, often using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used but may include various oxidized or reduced derivatives of the original compound .
科学的研究の応用
9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide involves its interaction with molecular targets and pathways within cells. The compound can act as an oxidizing or reducing agent, influencing cellular redox states. It may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar compounds to 9H-Thioxanthen-9-one, 3-(4-pyridinyl)-, 10,10-dioxide include other thioxanthene derivatives and pyridinyl-substituted compounds. These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of a thioxanthene core with a pyridinyl group and two oxygen atoms at the 10th position, which imparts distinct chemical and biological properties .
特性
CAS番号 |
890045-61-1 |
|---|---|
分子式 |
C18H11NO3S |
分子量 |
321.4 g/mol |
IUPAC名 |
10,10-dioxo-3-pyridin-4-ylthioxanthen-9-one |
InChI |
InChI=1S/C18H11NO3S/c20-18-14-3-1-2-4-16(14)23(21,22)17-11-13(5-6-15(17)18)12-7-9-19-10-8-12/h1-11H |
InChIキー |
FFIZDPPPZVISJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one](/img/structure/B12605025.png)
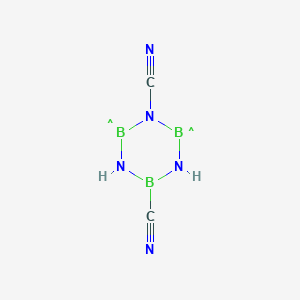
![Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12605044.png)

![Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate](/img/structure/B12605061.png)
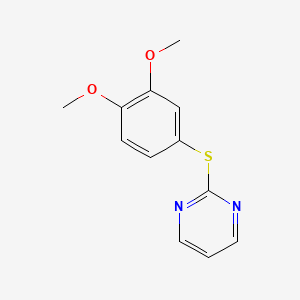
![N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide](/img/structure/B12605065.png)
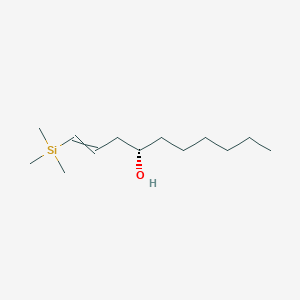
![3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol](/img/structure/B12605080.png)
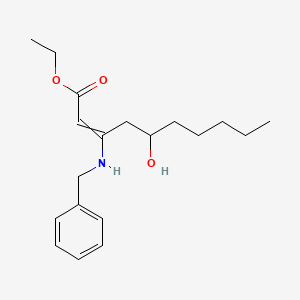
![1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12605092.png)
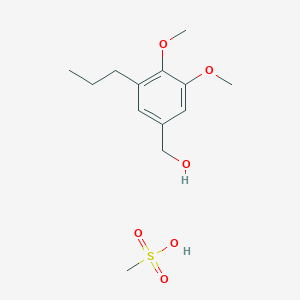
![2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12605100.png)
